molecular formula C6H5NO2S B13789936 5-Ethenyl-1,3-thiazole-4-carboxylic acid CAS No. 87764-55-4

5-Ethenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13789936
CAS No.: 87764-55-4
M. Wt: 155.18 g/mol
InChI Key: OGOCKNKCBDGGOT-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 5-ethenyl- is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties, which make it highly reactive and versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-thiazolecarboxylic acid, 5-ethenyl- typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction is carried out under reflux conditions for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) . The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of 4-thiazolecarboxylic acid, 5-ethenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxylic acid, 5-ethenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 4-thiazolecarboxylic acid, 5-ethenyl- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to changes in physiological processes . For example, it may bind to specific receptors or enzymes, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar structure but without the carboxylic acid and ethenyl groups.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazole.

Uniqueness

4-Thiazolecarboxylic acid, 5-ethenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

87764-55-4

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

5-ethenyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H5NO2S/c1-2-4-5(6(8)9)7-3-10-4/h2-3H,1H2,(H,8,9)

InChI Key

OGOCKNKCBDGGOT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CS1)C(=O)O

Origin of Product

United States

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